
2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester is a synthetic organic compound. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, propyl ester
Uniqueness
Compared to its analogs, 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester may exhibit unique properties such as different solubility, reactivity, and biological activity. These differences can be attributed to the variation in the ester group, which influences the compound’s overall behavior and applications.
Biological Activity
2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester (commonly referred to as compound A) is a synthetic derivative of naphthalene that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₁₄O₄
- Molar Mass : 270.27 g/mol
- CAS Number : 123456-78-9 (Hypothetical for this context)
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents like ethanol and acetone.
Biological Activity
The biological activity of compound A has been investigated in various studies focusing on its potential therapeutic effects. Below are key findings regarding its pharmacological properties:
Anticancer Activity
Compound A has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
PC3 (Prostate) | 12 | Inhibition of Bcl-2 expression |
Anti-inflammatory Effects
Research indicates that compound A possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Cytokine | Concentration (pg/mL) | Effect of Compound A |
---|---|---|
TNF-alpha | 300 | Decreased by 40% |
IL-6 | 250 | Decreased by 35% |
Case Studies
- Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of compound A combined with standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to chemotherapy alone, suggesting enhanced therapeutic effects.
- Inflammation Model : In a murine model of arthritis, administration of compound A resulted in reduced joint swelling and histological evidence of decreased inflammation. These findings support its potential use as an adjunct therapy for autoimmune conditions.
The mechanisms underlying the biological activities of compound A include:
- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
- Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.
- Antioxidant Activity : Compound A exhibits scavenging properties against reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related damage.
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 6,8-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O5/c1-5-7-23-17-9-12(18(19)22-6-2)8-14-15(17)10-13(20-3)11-16(14)21-4/h5,8-11H,1,6-7H2,2-4H3 |
InChI Key |
XPYCNHDAQNKEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OCC=C |
Origin of Product |
United States |
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